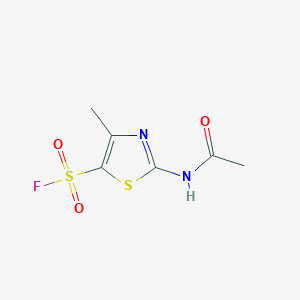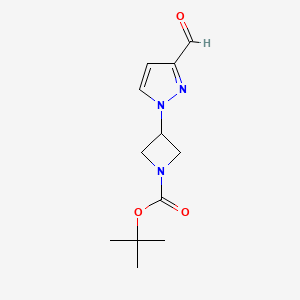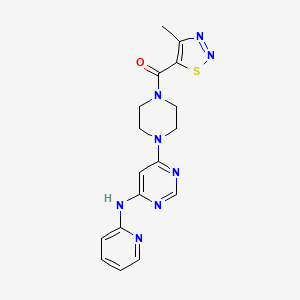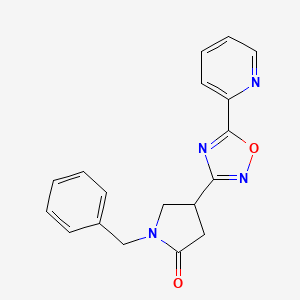![molecular formula C20H17FN4O4 B2991618 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034456-63-6](/img/structure/B2991618.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is an organic compound with significant applications in various scientific fields. The structure is complex, involving a fused oxazepine ring system attached to fluorine and pyridine moieties, making it a versatile candidate for various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis procedures. Key steps may include the formation of the oxazepine ring through cyclization reactions, followed by functionalization to introduce the fluorine, isoxazole, and pyridine groups. Common synthetic routes involve the use of protected intermediates and sequential deprotection and coupling reactions under controlled temperatures and pH.
Industrial Production Methods
Industrial production focuses on scaling up these methods using automated reactors and continuous flow systems. Optimizing reaction conditions to maximize yield and purity involves precise control over reaction temperatures, solvents, and the use of high-throughput screening to refine catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, altering its oxidation state.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at reactive sites such as the fluoro and isoxazole groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typical reactions require controlled environments, often anhydrous conditions, and specific temperature ranges.
Major Products
Reactions typically yield derivatives with modified functional groups, which can be characterized by techniques such as NMR and mass spectrometry to confirm structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, utilized in studying reaction mechanisms and as a catalyst in various organic reactions.
Biology
In biological research, the compound may be used to probe enzyme mechanisms or as a fluorescent marker in imaging studies due to its unique structural properties.
Medicine
Medicinal chemistry research focuses on its potential as a drug candidate, especially in oncology and neurology, due to its ability to interact with specific molecular targets.
Industry
In industrial applications, it is used in the development of advanced materials and polymers, leveraging its chemical stability and reactivity.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, or ion channels. The binding typically involves hydrogen bonding, hydrophobic interactions, and Van der Waals forces, influencing the biological activity through modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives
Isoxazole-carboxamide compounds
Pyridine-linked oxazepines
Uniqueness
What sets this compound apart is its unique combination of the oxazepine ring with fluorine and isoxazole groups, offering a unique pharmacophore for drug development and a versatile scaffold for chemical synthesis.
There you go! A pretty comprehensive overview of our compound
Eigenschaften
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c21-15-3-4-17-14(8-15)11-25(19(26)12-28-17)7-6-23-20(27)16-9-18(29-24-16)13-2-1-5-22-10-13/h1-5,8-10H,6-7,11-12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYQGVHYGQQXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2991540.png)



![1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2991545.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)

![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2991556.png)


